1-(3-Bromophenyl)ethane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUQIBEBQYKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation of Organometallic Reagents:a Common Strategy to Reverse the Polarity Umpolung of the C Br Bond is the Formation of an Organometallic Reagent.
Grignard Reagents: Reaction with magnesium metal (Mg) in an ether solvent converts the aryl bromide into a Grignard reagent, 1-(3-(bromomagnesio)phenyl)ethane-1,2-diol. This transforms the aryl carbon into a potent nucleophile, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).
Organolithium Reagents: Treatment with a strong organolithium base like n-butyllithium can lead to either lithium-halogen exchange or deprotonation, depending on the conditions and the acidity of the diol protons. Protecting the diol functionality would be necessary to favor the formation of the aryllithium species, which is also a strong nucleophile.
Transition Metal Catalyzed Cross Coupling Reactions:the Bromine Atom Makes the Compound an Excellent Substrate for Numerous Transition Metal Catalyzed Cross Coupling Reactions. These Reactions Proceed Via Oxidative Addition of the C Br Bond to a Low Valent Metal Catalyst Commonly Palladium, Nickel, or Copper , Which Fundamentally Modifies the Bromine S Reactivity.
Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.
Reductive Coupling: Nickel-catalyzed methods can couple the aryl bromide with another electrophile, such as an alkyl bromide, in the presence of a reducing agent like zinc or manganese metal. acs.org
π Acid Catalysis for Nucleophilic Substitution:advanced Methods Can Activate Even Non Activated Aryl Bromides Towards Snar Without Resorting to the Benzyne Mechanism. This Can Be Achieved by Using Arenophilic Transition Metal π Acid Catalysts, Such As Certain Rhodium Iii Complexes.acs.orgthe Metal Catalyst Coordinates to the Aromatic Ring Forming an η⁶ Arene Complex , Which Greatly Enhances the Ring S Electrophilicity and Makes It Susceptible to Attack by Nucleophiles.acs.orgthis Catalytic Approach Avoids the Harsh Conditions of the Benzyne Mechanism and Offers a More Controlled Way to Modify the Bromine S Reactivity Towards Substitution.
Rearrangement Pathways of 1-(3-Bromophenyl)ethane-1,2-diol and Its Derivatives
As a 1,2-diol (vicinal diol or glycol), this compound is susceptible to acid-catalyzed rearrangement, most notably the Pinacol Rearrangement . wikipedia.orgbyjus.com This reaction transforms a 1,2-diol into a ketone or an aldehyde through a 1,2-migration step. vedantu.com
The mechanism involves four key steps:
Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O). byjus.com
Formation of a Carbocation: Loss of a water molecule generates a carbocation.
1,2-Shift: A group (hydride, alkyl, or aryl) from the adjacent carbon migrates to the carbocation center.
Deprotonation: A proton is removed from the remaining oxygen atom to yield the final carbonyl product.
For the asymmetric this compound, the reaction pathway is dictated by two factors: the stability of the intermediate carbocation and the migratory aptitude of the shifting groups.
Carbocation Stability: Protonation can occur at either the C1 (benzylic) or C2 hydroxyl group. Loss of water from the C1 hydroxyl forms a secondary benzylic carbocation , which is stabilized by the adjacent phenyl ring. Loss of water from the C2 hydroxyl would form a primary carbocation, which is significantly less stable. Therefore, the reaction will overwhelmingly proceed via the more stable secondary benzylic carbocation.
Migratory Aptitude: Once the carbocation is formed at C1, a group from C2 must migrate. The two available groups are a hydrogen atom (hydride) and the -CH₂OH group (which is not a typical migrating group). However, the rearrangement involves a group on the adjacent carbon, which in this case is a hydrogen. The migratory aptitude of different groups generally follows the order: Aryl > Hydride > Alkyl. wikipedia.orgchemistrysteps.com In this specific case, the choice is between a hydride shift and a phenyl shift (if the other carbocation were to form).
The most probable pathway for this compound is:
Protonation of the benzylic hydroxyl group.
Loss of water to form the secondary benzylic carbocation at C1.
A rapid 1,2-hydride shift from C2 to C1. This creates a new, highly stable carbocation that is resonance-stabilized by the adjacent oxygen atom (an oxonium ion).
Deprotonation of the oxonium ion yields the final product, 2-(3-bromophenyl)acetaldehyde .
A less favorable pathway would involve protonation of the C2 hydroxyl, loss of water (highly unfavorable), followed by migration of the 3-bromophenyl group. The primary pathway leads to the formation of an aldehyde.
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The rates and equilibrium positions of the reactions involving this compound are significantly influenced by the electronic properties of the bromo-substituent and any other groups present on the aromatic ring. These influences can be quantitatively assessed using the Hammett equation , log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. wikipedia.orgsmartstartinstitute.com
Substituent Constant (σ): The bromine atom at the meta position (σ_meta = +0.39) is an electron-withdrawing group primarily through its inductive effect (-I). smartstartinstitute.com The ethane-1,2-diol group is also weakly electron-withdrawing.
Reaction Constant (ρ): The sign and magnitude of ρ indicate the sensitivity of a reaction to substituent effects. A positive ρ means the reaction is accelerated by electron-withdrawing groups (EWGs), while a negative ρ means it is accelerated by electron-donating groups (EDGs). smartstartinstitute.com
Influence on Nucleophilic Aromatic Substitution: For the SNAr addition-elimination mechanism, the rate-determining step is the nucleophilic attack to form the negatively charged Meisenheimer complex.
Kinetics: The reaction has a large, positive ρ value because EWGs stabilize the anionic intermediate, lowering the activation energy and increasing the reaction rate. libretexts.org
Thermodynamics: EWGs also stabilize the product if the nucleophile is less electronegative than the leaving group.
Effect of the 3-Bromo Group: The bromo group at the meta position offers some inductive stabilization to the negative charge developed during a hypothetical attack, but it is much less effective than an ortho or para nitro group. stackexchange.com This is why the benzyne (B1209423) mechanism becomes the more probable, albeit slow, pathway.
Influence on Pinacol Rearrangement: The rate-determining step in the Pinacol rearrangement is typically the formation of the carbocation or the subsequent migration.
Kinetics: This reaction involves the formation of a positively charged carbocation intermediate. The reaction, therefore, has a large, negative ρ value, indicating that EDGs strongly accelerate the reaction by stabilizing the positive charge. The 3-bromo substituent (an EWG) destabilizes the benzylic carbocation intermediate, thereby decreasing the rate of the rearrangement compared to unsubstituted 1-phenylethane-1,2-diol. researchgate.net
The table below summarizes the expected kinetic effects of different substituent types on the key reactions of an aryl diol.
Advanced Spectroscopic and Structural Elucidation of 1 3 Bromophenyl Ethane 1,2 Diol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, and for 1-(3-Bromophenyl)ethane-1,2-diol, it provides unambiguous evidence for its connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region. The protons of the ethane-1,2-diol moiety, specifically the methine (CH) and methylene (B1212753) (CH₂) protons, resonate further upfield. The hydroxyl (-OH) protons are also observable and their chemical shift can be dependent on factors like solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on known chemical shift values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.20 - 7.60 (m) | 125.0 - 135.0 |
| C-Br (Aromatic) | - | 122.0 - 124.0 |
| CH-OH | ~4.80 (dd) | ~75.0 |
| CH₂-OH | ~3.70 (m) | ~68.0 |
| OH | Variable | - |
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine proton and the methylene protons of the diol side chain, as well as between adjacent aromatic protons. This helps to piece together the spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for establishing the connectivity between different parts of the molecule. For example, it would show correlations from the methine proton of the diol to the carbons of the aromatic ring, confirming the attachment of the ethane-1,2-diol side chain to the bromophenyl group. In similar analyses of other compounds, HMBC has been crucial in confirming complex structures. beilstein-journals.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is characteristic of its structure and functional groups.
The FT-IR spectrum of this compound is characterized by several key absorption bands. rasayanjournal.co.in A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from hydrogen bonding. beilstein-journals.org C-H stretching vibrations of the aromatic ring and the aliphatic side chain are expected in the 2850-3100 cm⁻¹ region. The C-O stretching vibrations of the primary and secondary alcohols will likely appear in the 1000-1200 cm⁻¹ range. beilstein-journals.org Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad, strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Alcohol C-O | C-O Stretch | 1000 - 1200 |
| C-Br | C-Br Stretch | 500 - 700 |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the C-C backbone of the ethane-diol chain. researchgate.netchemicalbook.com The symmetric breathing mode of the benzene (B151609) ring is often a strong and sharp peak in the Raman spectrum. The C-Br stretch may also be observable. Comparing the FT-IR and Raman spectra can help to confirm assignments and provide a more complete picture of the vibrational modes of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. rsc.org For this compound (C₈H₉BrO₂), the expected exact mass can be calculated. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). This high precision allows for the confident confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For example, the calculated exact mass for the sodium adduct of 2,2-dibromo-1-(p-tolyl)ethanone ([M+Na]⁺) is 312.8834, with a found value of 312.8828. rsc.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₈H₉⁷⁹BrO₂ | [M+H]⁺ | 216.9862 | To be determined experimentally |
| C₈H₉⁸¹BrO₂ | [M+H]⁺ | 218.9842 | To be determined experimentally |
| C₈H₉⁷⁹BrO₂Na | [M+Na]⁺ | 238.9681 | To be determined experimentally |
| C₈H₉⁸¹BrO₂Na | [M+Na]⁺ | 240.9661 | To be determined experimentally |
X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation
The conformation of the ethane-1,2-diol fragment is of particular interest. Studies on ethane-1,2-diol have shown that the gauche conformation is often more stable than the anti conformation due to the formation of an intramolecular hydrogen bond between the two hydroxyl groups. pearson.commdpi.com In the case of this compound, the bulky 3-bromophenyl group will significantly influence the torsional angles and the packing of the molecules in the crystal lattice.
The key structural parameters that would be determined from an X-ray diffraction study include the torsion angle between the two hydroxyl groups (O-C-C-O) and the orientation of the phenyl ring relative to the diol backbone. The presence of the bromine atom allows for potential halogen bonding interactions, which could further influence the crystal packing.
Illustrative Crystallographic Data for this compound
The following table presents hypothetical, yet chemically reasonable, crystallographic data for this compound, based on typical values for similar organic compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.5 |
| Volume (ų) | 975.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.585 |
| C-C bond length (diol) (Å) | 1.52 |
| C-O bond length (Å) | 1.43 |
| O-C-C-O Torsion Angle (°) | ~60 (gauche) |
This data is illustrative and not based on a published crystal structure.
Circular Dichroism (CD) Spectroscopy for Chiral Diol Configuration
Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. libretexts.orgyoutube.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. For a chiral diol like this compound, which can exist as (R)- and (S)-enantiomers at the benzylic carbon and the adjacent carbon of the diol, CD spectroscopy can distinguish between the different stereoisomers.
The aromatic chromophore, the 3-bromophenyl group, is a key component for the CD analysis of this molecule. The electronic transitions of the phenyl ring, typically in the 250-300 nm region, become chiroptically active due to their proximity to the chiral diol centers. libretexts.org The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of the hydroxyl groups and the phenyl ring.
In a typical analysis, the CD spectra of the enantiomers of this compound would be recorded. The two enantiomers are expected to show mirror-image CD spectra. By comparing the experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of each enantiomer can be assigned. For example, studies on the structurally similar compound styrene (B11656) glycol have utilized CD spectroscopy to monitor its enantiomeric ratios. nih.gov
Illustrative Circular Dichroism Data for Enantiomers of this compound
The following table presents hypothetical CD data for the (1S,2S) and (1R,2R) enantiomers of this compound in a suitable solvent like methanol.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| (1S,2S) | 265 | +15,000 |
| (1S,2S) | 220 | -25,000 |
| (1R,2R) | 265 | -15,000 |
| (1R,2R) | 220 | +25,000 |
This data is illustrative and not based on published experimental results. A positive Cotton effect at 265 nm for the (1S,2S) enantiomer would correspond to a negative Cotton effect at the same wavelength for the (1R,2R) enantiomer, confirming their enantiomeric relationship.
Computational and Theoretical Chemistry of 1 3 Bromophenyl Ethane 1,2 Diol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a powerful lens to examine molecules at the atomic and electronic levels. For a molecule like 1-(3-Bromophenyl)ethane-1,2-diol, these calculations can elucidate its three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the most stable arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT would be employed to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Furthermore, DFT provides a detailed description of the electronic structure, including the energies and shapes of molecular orbitals. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties. Studies on similar brominated aromatic compounds have successfully utilized DFT to analyze their electronic characteristics and reaction mechanisms. rsc.orgnih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals.
For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic structure of the halogen. Basis sets such as the 6-311++G(d,p) or the cc-pVTZ are commonly employed for such systems, as they provide a good balance between accuracy and computational cost. rsc.orgnih.gov The choice of functional is also critical, with hybrid functionals like B3LYP or long-range corrected functionals like ωB97X-D often providing reliable results for brominated organic compounds. rsc.orgrsc.org The selection of an appropriate combination of functional and basis set is a critical step in obtaining meaningful and predictive computational results.
Analysis of Electronic Properties
The electronic properties of a molecule are key determinants of its chemical behavior. Computational methods provide a suite of tools to analyze these properties in detail.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.govbiomedres.us
A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, while the LUMO would also be associated with the aromatic system. The energy gap would influence its susceptibility to electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical values for similar aromatic compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound (Estimated) | -6.25 | -0.95 | 5.30 |
| Benzene (B151609) | -9.24 | 1.78 | 11.02 |
| Bromobenzene | -9.05 | -0.41 | 8.64 |
| 1-Phenylethane-1,2-diol sigmaaldrich.com | -8.97 | -0.23 | 8.74 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the diol group and the bromine atom due to their high electronegativity. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis allows for the quantitative study of hyperconjugative interactions and charge delocalization within the molecule.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for Key Interactions in this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical values for similar molecular systems.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | σ* (C-C) | 1.5 |
| LP (O2) | σ* (C-H) | 0.8 |
| LP (Br) | π* (C-C) of ring | 2.1 |
| σ (C-H) | π* (C-C) of ring | 0.5 |
Conformational Analysis and Energy Landscapes
The flexibility of the ethane-1,2-diol side chain, coupled with its interaction with the 3-bromophenyl group, gives rise to a complex conformational space for this compound. Computational methods are indispensable for mapping this landscape and identifying the most stable conformers.
A potential energy surface (PES) describes the energy of a molecule as a function of its geometry. wikipedia.org For this compound, a key aspect of its conformational flexibility is the rotation around the C-C bond of the ethane-1,2-diol moiety and the C-C bond connecting the phenyl ring to the diol chain.
Potential energy surface scans are performed by systematically varying specific dihedral angles and calculating the molecule's energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between these conformers.
Table 1: Illustrative Potential Energy Surface Scan Data for a Generic Arylethanediol
| Dihedral Angle 1 (O-C-C-O) (degrees) | Dihedral Angle 2 (Caryl-C-C-O) (degrees) | Relative Energy (kcal/mol) |
| 60 | 60 | 0.0 |
| 60 | 180 | 1.5 |
| 180 | 60 | 2.0 |
| 180 | 180 | 3.5 |
| 0 | 0 | 5.0 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Intramolecular hydrogen bonding plays a critical role in determining the preferred conformation of diols. researchgate.net In this compound, a hydrogen bond can form between the two hydroxyl groups (O-H···O). This interaction stabilizes specific gauche conformations of the ethane-1,2-diol backbone. researchgate.netdntb.gov.ua
The strength of this intramolecular hydrogen bond can be estimated using computational methods by analyzing the electron density distribution, geometric parameters (such as the H···O distance and the O-H···O angle), and by calculating the energy difference between the hydrogen-bonded conformer and a conformer where such bonding is absent. nih.gov The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to have a modest influence on the acidity of the benzylic hydroxyl group, which could subtly affect the strength of the intramolecular hydrogen bond compared to the unsubstituted 1-phenylethane-1,2-diol.
Reaction Mechanism Elucidation via Computational Studies
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. mdpi.com For this compound, a key reaction is its acid-catalyzed dehydration to form carbonyl compounds or epoxides.
A transition state is a high-energy species that exists transiently between reactants and products. youtube.com By locating and characterizing the transition state for a given reaction step, chemists can calculate the activation energy, which is a key determinant of the reaction rate.
For the acid-catalyzed dehydration of this compound, the reaction would likely proceed through protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation intermediate. The rearrangement of this carbocation or subsequent attack by a nucleophile would lead to the final products. Each of these steps involves a specific transition state.
Computational methods, such as Density Functional Theory (DFT), can be used to model the geometry and energy of these transition states. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the structure is a true transition state. While no specific transition state data for the dehydration of this compound has been published, Table 2 provides a hypothetical example of the kind of data that would be generated in such a study for a generic arylethanediol dehydration step.
Table 2: Hypothetical Transition State Characterization for a Dehydration Step of a Generic Arylethanediol
| Parameter | Value |
| Reaction Step | C-O Bond Cleavage |
| Computational Method | DFT (B3LYP/6-31G*) |
| Relative Energy (kcal/mol) | 25.3 |
| Imaginary Frequency (cm⁻¹) | -250 |
| Key Bond Distance (C-O) (Å) | 2.15 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. By plotting the energy of the system as a function of the reaction coordinate, a reaction energy profile is obtained. This profile illustrates the energy changes throughout the reaction, including the energies of reactants, intermediates, transition states, and products.
For the dehydration of this compound, the reaction coordinate would trace the path of the atoms as the hydroxyl group is protonated, the water molecule departs, and the subsequent rearrangement or nucleophilic attack occurs. youtube.com Analysis of the reaction coordinate can reveal important details about the mechanism, such as whether certain bond-breaking and bond-forming events are concerted or stepwise.
Applications of 1 3 Bromophenyl Ethane 1,2 Diol in Advanced Organic Synthesis and Materials Science
Role as Versatile Chiral Building Blocks in Complex Molecule Synthesis
The presence of one or two stereocenters in 1-(3-Bromophenyl)ethane-1,2-diol makes it an exceptionally useful chiral building block. Chiral molecules are fundamental in pharmaceuticals and agrochemicals, where a specific enantiomer is often responsible for the desired biological activity.
Precursors to Chiral Alcohols and Heterocyclic Compounds
Chiral aromatic alcohols and their derivatives are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pheromones, and liquid crystals. This compound serves as an excellent precursor to other valuable chiral alcohols through selective protection and manipulation of its two hydroxyl groups.
Furthermore, this diol is a valuable starting material for constructing complex heterocyclic compounds. Multi-component reactions (MCRs), which allow for the synthesis of complex products in a single step, can utilize diols as key components. For instance, the synthesis of intricate heterocyclic scaffolds like indeno[1,2-b]quinolines and pyrazole-imidazole systems often proceeds through intermediates that can be derived from functionalized diols. The dual functionality of this compound makes it an ideal candidate for creating diverse libraries of heterocyclic molecules.
Application in Asymmetric Catalysis as Ligand Components
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. Chiral dienes and other bidentate ligands are particularly effective in this regard. nih.gov The ethane-1,2-diol backbone of this compound provides a privileged C2-symmetric scaffold that is ideal for designing such ligands.
The hydroxyl groups can be derivatized to incorporate phosphine (B1218219) moieties, creating powerful bidentate phosphine ligands. These ligands can then coordinate to transition metals like rhodium or palladium to form catalysts for a variety of asymmetric transformations, including 1,4-additions and 1,2-additions. researchgate.netarmchemfront.com The 3-bromophenyl group offers an additional advantage, as the bromine atom can be used to further tune the steric and electronic properties of the ligand through cross-coupling reactions, potentially enhancing the catalyst's activity and enantioselectivity. researchgate.net
Scaffold for Derivatization Towards Functional Materials
The unique structure of this compound also makes it an attractive scaffold for creating advanced functional materials with tailored properties.
Integration into Polymeric Structures
Diols are fundamental monomers in the synthesis of polyesters and polyethers via condensation polymerization. By integrating this compound into a polymer backbone, its specific properties can be imparted to the resulting material. The presence of the bromophenyl group can enhance thermal stability, modify solubility, and introduce flame-retardant characteristics. Moreover, the bromine atom acts as a reactive handle for post-polymerization modification, allowing for the covalent attachment of other functional molecules to the polymer chain.
Precursors for Optoelectronic Materials
Aryl-containing organic molecules and polymers are at the forefront of research in optoelectronic materials, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org The development of novel materials often begins with versatile precursors that can be elaborated into larger, conjugated systems. researchgate.net
This compound serves as such a precursor. The aryl bromide functionality is a key feature, enabling its participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the straightforward extension of the π-conjugated system by linking the bromophenyl unit to other aromatic or unsaturated groups. This extension of conjugation is critical for tuning the electronic and optical properties (e.g., absorption and emission wavelengths) of the final material to suit specific device applications. The diol portion of the molecule can be used to improve solubility or to anchor the molecule to surfaces or other components within a device.
Synthetic Intermediates for Advanced Organic Compounds
Beyond its direct applications, this compound is a highly valuable intermediate for the synthesis of other advanced organic compounds. Its utility stems from the presence of two distinct and reactive functional groups: the vicinal diol and the aryl bromide.
The diol moiety can undergo a range of chemical transformations. It can be oxidized to form an α-hydroxy ketone, an α-hydroxy acid, or be cleaved to yield an aldehyde. One hydroxyl group can be selectively converted into a good leaving group, facilitating substitution reactions to introduce new functionalities.
Simultaneously, the bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a wide variety of metal-catalyzed cross-coupling reactions, providing a powerful tool for constructing complex molecular architectures. This dual reactivity makes this compound a strategic starting point for multi-step syntheses, enabling the efficient construction of complex target molecules required in medicinal chemistry and materials science.
Summary of Applications
| Structural Feature | Application Area | Specific Use |
|---|---|---|
| Chiral Diol | Chiral Synthesis | Precursor to other chiral alcohols and complex heterocyclic compounds. |
| Ethane-1,2-diol Backbone | Asymmetric Catalysis | Scaffold for C2-symmetric chiral ligands for transition metal catalysts. nih.gov |
| Diol Monomer | Materials Science | Building block for polyesters and polyethers. |
| Bromophenyl Group | Functional Materials | Enables post-polymerization modification and enhances material properties. |
| Aryl Bromide | Optoelectronics | Precursor for conjugated materials via cross-coupling reactions for OLEDs and OPVs. researchgate.net |
| Dual Functionality | Organic Synthesis | Versatile intermediate for multi-step synthesis of complex molecules. |
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of vicinal diols, such as 1-(3-Bromophenyl)ethane-1,2-diol, is a cornerstone of modern organic chemistry, with significant implications for the preparation of complex molecules. A primary focus for future research will be the development of more efficient and stereoselective synthetic methodologies.
A highly promising route for the enantioselective synthesis of this compound is the Sharpless asymmetric dihydroxylation of 3-bromostyrene. This powerful reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine ligand to produce vicinal diols with high enantiopurity. wikipedia.orgnih.gov The choice of the chiral ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome of the reaction. wikipedia.org These reagents are commercially available in pre-packaged mixtures known as AD-mix-α (containing (DHQ)2PHAL) and AD-mix-β (containing (DHQD)2PHAL), which also include a stoichiometric oxidant like potassium ferricyanide or N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst, allowing it to be used in catalytic amounts. organic-chemistry.org The reaction is typically performed under buffered, slightly basic conditions to enhance the reaction rate. organic-chemistry.org
The general mechanism involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the diol and the reduced osmate, which is then reoxidized to complete the catalytic cycle. wikipedia.org For the synthesis of this compound, the reaction would proceed as follows:

Future research in this area could focus on several key aspects:
Catalyst Optimization: Developing novel, more robust, and recyclable osmium catalysts or exploring alternative, less toxic metal catalysts for dihydroxylation.
Ligand Design: Synthesizing new chiral ligands to further improve the enantioselectivity and expand the substrate scope of the asymmetric dihydroxylation.
Process Intensification: Investigating the use of flow chemistry and microreactor technology for the continuous and safe synthesis of this compound, which could offer better control over reaction parameters and higher yields.
| Synthetic Method | Key Reagents | Advantages | Research Focus |
| Sharpless Asymmetric Dihydroxylation | OsO4 (catalytic), Chiral Ligand (e.g., (DHQD)2PHAL), Stoichiometric Oxidant (e.g., K3Fe(CN)6) | High enantioselectivity, well-established methodology | Catalyst recycling, alternative metals, new ligand design |
| Flow Chemistry Synthesis | Immobilized catalyst, microreactor | Enhanced safety, precise process control, potential for higher throughput | Reactor design, catalyst immobilization techniques |
Exploration of Unprecedented Reactivity Patterns
The reactivity of this compound is largely dictated by the interplay between the vicinal diol functionality and the electronically influential bromophenyl group. Future investigations into its reactivity could uncover novel transformations and synthetic applications.
One area ripe for exploration is the selective oxidation of the diol . Depending on the reaction conditions and the oxidizing agent employed, different products can be obtained. For instance, the enzymatic oxidation of similar aryl-substituted vicinal diols has been shown to produce chiral α-hydroxy aldehydes, which are valuable building blocks in organic synthesis. acs.orgacs.org The enzyme propanediol oxidoreductase, for example, has been engineered to catalyze the stereoselective oxidation of S-1,2-propanediol to S-lactaldehyde and has shown activity with aryl-substituted diols. acs.org The kinetic resolution of racemic 1-phenyl-1,2-ethanediol has also been achieved through enantioselective oxidation using glycerol dehydrogenase (GDH). nih.gov
Furthermore, the oxidative cleavage of the carbon-carbon bond of the diol is another potential reaction pathway. For example, the oxidative cleavage of 1-phenyl-1,2-ethanediol has been studied as a model for biological processes. acs.org Investigating the oxidative cleavage of this compound could lead to the formation of 3-bromobenzaldehyde, a useful synthetic intermediate.
The presence of the bromine atom on the phenyl ring also opens up possibilities for various cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of new carbon-carbon bonds. nbinno.com While these reactions are typically performed on aryl halides, exploring their compatibility with the diol functionality present in this compound could lead to the synthesis of novel multifunctional molecules.
| Reaction Type | Potential Products | Significance | Future Research Direction |
| Selective Oxidation | Chiral α-hydroxy aldehydes, 3-bromobenzaldehyde | Access to valuable synthetic intermediates | Development of chemo- and regioselective oxidation methods, biocatalytic approaches |
| Cross-Coupling Reactions | Biaryl diols, stilbene diols, etc. | Synthesis of complex molecular architectures | Investigating the compatibility of the diol with various coupling conditions |
Integration of Machine Learning in Predictive Chemistry for Diol Systems
The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are predicted and optimized. mit.eduacs.org For a system like this compound, ML models could be employed to predict various aspects of its chemical behavior.
A significant area of application is the prediction of regioselectivity in electrophilic aromatic substitution reactions . nih.govchemrxiv.orgacs.org Although the diol side chain is not directly on the aromatic ring, its electronic influence could direct the position of further substitution. ML models, trained on large datasets of known reactions, can predict the most likely site of substitution with high accuracy. acs.org These models often use quantum mechanical descriptors as input to make their predictions. acs.org
Furthermore, ML models are being developed to predict the outcome of organic reactions . mit.eduacs.org Given a set of reactants and reagents, these models can predict the major product of a reaction. mit.edu This could be particularly useful for exploring the reactivity of this compound under various conditions, potentially identifying novel and unexpected transformations without the need for extensive experimental screening. The Molecular Transformer, a state-of-the-art model for reaction prediction, has shown high accuracy on benchmark datasets. nih.gov Hybrid models that combine traditional transition state modeling with machine learning are also emerging as powerful tools for accurately predicting reaction barriers. chemrxiv.org
| Machine Learning Application | Predicted Property | Potential Impact |
| Regioselectivity Prediction | Site of electrophilic aromatic substitution | Guidance for the synthesis of further functionalized derivatives |
| Reaction Outcome Prediction | Major product of a given reaction | Accelerated discovery of new reactions and synthetic routes |
| Property Prediction | Physicochemical properties, biological activity | Efficient screening of derivatives for desired applications |
Potential in Supramolecular Chemistry and Self-Assembly Processes
The structure of this compound, featuring both hydrogen-bond donating hydroxyl groups and a halogen atom capable of halogen bonding, makes it an intriguing candidate for the construction of novel supramolecular assemblies.
Hydrogen bonding is a fundamental interaction that drives the self-assembly of molecules into well-defined architectures. chemistryviews.org The two hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors, enabling the formation of intricate networks. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks.
In addition to hydrogen bonding, the bromine atom can participate in halogen bonding , which is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site. lmaleidykla.lt The interplay between hydrogen and halogen bonding can lead to the formation of complex and highly ordered supramolecular structures. lmaleidykla.ltlmaleidykla.lt The self-assembly of brominated aromatic molecules has been shown to form distinct planar structures stabilized by both Br–H and Br–Br interactions. lmaleidykla.lt
Future research in this area could involve:
Crystallographic studies: Growing single crystals of this compound and its derivatives to elucidate their solid-state packing and the nature of the intermolecular interactions.
Co-crystallization experiments: Combining the diol with other molecules that can act as complementary hydrogen or halogen bond acceptors to create novel multi-component crystals with tailored properties.
Surface studies: Investigating the self-assembly of the diol on various surfaces to create functionalized two-dimensional materials.
| Intermolecular Interaction | Potential Supramolecular Structure | Key Features |
| Hydrogen Bonding | Chains, sheets, frameworks | Directional, strong, driven by hydroxyl groups |
| Halogen Bonding | Linear arrays, networks | Directional, tunable, involves the bromine atom |
| Combined H- and X-bonding | Complex 3D architectures | Synergistic interactions leading to highly ordered structures |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are particularly well-suited for the in situ monitoring of the synthesis and subsequent reactions of this compound.
Raman spectroscopy is a powerful non-invasive technique that can provide detailed molecular information about a reaction mixture. lehigh.eduresearchgate.netresearchgate.net It is particularly useful for monitoring reactions in solution and can be used to track the consumption of reactants and the formation of products in real-time. researchgate.net For instance, the Sharpless asymmetric dihydroxylation of 3-bromostyrene could be monitored by observing the disappearance of the alkene C=C stretching vibration and the appearance of the C-O stretching vibrations of the diol product. The development of fiber-optic probes allows for the convenient integration of Raman spectroscopy into various reactor setups, including those used for catalytic reactions. researchgate.net
Infrared (IR) spectroscopy , particularly Attenuated Total Reflectance (ATR)-FTIR, is another valuable tool for real-time reaction analysis. It can provide complementary information to Raman spectroscopy and is also amenable to in situ measurements. The combination of IR and mass spectrometry can offer a holistic view of a catalytic reaction, monitoring both the bulk transformation and the catalytically relevant species at low concentrations. figshare.com
Future research could focus on developing robust chemometric models to extract quantitative information from the in situ spectroscopic data, allowing for precise control over reaction conditions and optimization of product yield and selectivity. mdpi.comrsc.org The real-time monitoring of catalytic asymmetric reactions is crucial for understanding the factors that govern enantioselectivity and for the development of more efficient catalytic systems. nih.govmpg.dersc.org
| Spectroscopic Technique | Information Obtained | Application to this compound |
| Raman Spectroscopy | Vibrational modes, functional group changes | Monitoring the dihydroxylation of 3-bromostyrene, tracking product formation |
| Infrared (IR) Spectroscopy | Functional group analysis | Complementary to Raman for reaction monitoring, identifying key intermediates |
| Mass Spectrometry | Molecular weight, catalyst speciation | Understanding catalyst behavior and reaction mechanism in catalytic syntheses |
Q & A
Q. Basic Research Focus
- pH control : Alkaline conditions (pH >10) may degrade the diol via retro-aldol reactions. Use buffered solutions (e.g., phosphate, pH 7–9) for stability assays .
- Oxidative controls : Include radical scavengers (e.g., TEMPO) in reactions with H₂O₂ or O₂ to distinguish between non-radical and radical-mediated degradation .
- Light exposure : Brominated aromatics are prone to photodegradation; use amber glassware and inert atmospheres .
How does the compound’s stereochemistry impact its biological activity or catalytic applications?
Advanced Research Focus
The diol’s vicinal hydroxyl groups can form chiral complexes with metals (e.g., Cr(VI) in oxidation reactions) or act as hydrogen-bond donors in asymmetric catalysis . Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) can determine stereochemical effects on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
